DCN1-UBC12-IN-4

Descripción

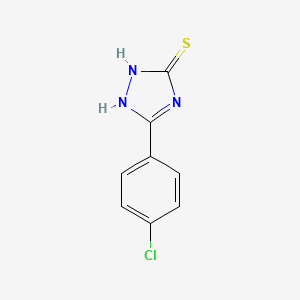

a YUCCA enzyme inhibitor; structure in first source

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEHIODVWGKDFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=S)NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180673 | |

| Record name | s-Triazole-3-thiol, 5-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666303 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26028-65-9 | |

| Record name | 5-(4-Chlorophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26028-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | s-Triazole-3-thiol, 5-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026028659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazole-3-thiol, 5-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Chlorophenyl)-1H-[1,2,4]triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of DCN1-UBC12 Inhibitors

This guide provides a comprehensive overview of the mechanism of action for small-molecule inhibitors targeting the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin-Conjugating Enzyme 12 (UBC12). This class of inhibitors represents a promising therapeutic strategy, particularly in oncology, by selectively modulating the neddylation pathway.

The Neddylation Pathway and the Critical Role of DCN1-UBC12

The neddylation pathway is a crucial post-translational modification process that regulates the activity of the largest family of E3 ubiquitin ligases, the Cullin-RING Ligases (CRLs).[1] Activation of CRLs requires the covalent attachment of the ubiquitin-like protein NEDD8 to a cullin subunit.[2][3] This process is essential for maintaining cellular protein homeostasis, and its dysregulation is implicated in various diseases, including cancer.[1][4]

The transfer of NEDD8 to cullins is a multi-step enzymatic cascade involving an E1 activating enzyme (NAE), an E2 conjugating enzyme (UBC12 or UBE2F), and an E3 ligase.[2] DCN1 acts as a scaffold-like E3 ligase, bringing the NEDD8-charged UBC12 and the cullin protein into close proximity to facilitate the efficient transfer of NEDD8.[2][5] The interaction between the N-terminus of UBC12 and a well-defined binding pocket on DCN1 is a critical step in this process.[4]

Mechanism of Action: Disrupting the DCN1-UBC12 Interaction

Small-molecule inhibitors of the DCN1-UBC12 interaction function by competitively binding to the UBC12-binding pocket on DCN1.[4] This binding event physically obstructs the interaction between DCN1 and UBC12, thereby preventing the efficient transfer of NEDD8 to cullin proteins.[6] By disrupting this key protein-protein interaction, these inhibitors selectively block the neddylation and subsequent activation of specific CRLs.[3][7] A notable characteristic of many DCN1-UBC12 inhibitors is their selective inhibition of Cullin 3 (CUL3) neddylation with minimal effects on other cullins.[7][8] This selectivity is attributed to the higher binding affinity of DCN1 for CUL3 compared to other cullin family members.[6]

The downstream consequence of inhibiting CUL3 neddylation is the accumulation of CUL3 substrate proteins. One of the most well-characterized substrates of the CUL3-based CRL is the Nuclear factor erythroid 2-related factor 2 (NRF2).[5][9] Inhibition of CUL3 neddylation leads to the stabilization and accumulation of NRF2, which then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.[9][10]

Quantitative Data for DCN1-UBC12 Inhibitors

The following table summarizes the binding affinities and inhibitory concentrations for several key DCN1-UBC12 inhibitors.

| Inhibitor | Target(s) | Ki (nM) | KD (nM) | IC50 (nM) | Notes |

| DI-591 | DCN1, DCN2 | 10-12 | - | - | A potent, cell-permeable inhibitor that selectively blocks CUL3 neddylation.[7][8][9] |

| DI-404 | DCN1 | - | 6.9 | - | A peptidomimetic inhibitor.[4] |

| HZX-960 | DCN1-UBC12 | - | - | 9.37 | A potent 5-cyano-6-phenyl-pyrimidin-based derivative.[5] |

| NAcM-OPT | DCN1-UBC12 | - | - | 80 | A piperidinyl urea-based inhibitor.[4] |

| NAcM-COV | DCN1 | - | - | 28 | A covalent inhibitor that binds to Cys115 in DCN1.[4] |

Experimental Protocols

Detailed methodologies are essential for studying the mechanism of DCN1-UBC12 inhibitors. Below are key experimental protocols.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is used to determine the binding affinity of an inhibitor to DCN1 by measuring the disruption of the DCN1-UBC12 interaction.[2]

-

Principle: A fluorescently labeled peptide derived from the N-terminus of UBC12 is used. When the peptide is unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger DCN1 protein, its rotation slows, leading to an increase in fluorescence polarization. An inhibitor will compete with the labeled peptide for binding to DCN1, causing a dose-dependent decrease in polarization.[2]

-

Protocol:

-

Reactions are set up in a suitable buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT).

-

A constant concentration of purified recombinant DCN1 and the fluorescently labeled UBC12 peptide are added to the wells of a microplate.

-

The test inhibitor is added in a serial dilution.

-

The plate is incubated at room temperature to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader with appropriate filters.

-

The IC50 value is determined by fitting the data to a dose-response curve, from which the Ki can be calculated.[2]

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is employed to confirm that the inhibitor binds to DCN1 within a cellular environment.[2]

-

Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein.[2]

-

Protocol:

-

Cells are treated with the inhibitor or a vehicle control.

-

The treated cells are harvested, lysed, and the resulting lysate is divided into aliquots.

-

The aliquots are heated to a range of temperatures.

-

The heated samples are centrifuged to separate aggregated proteins from the soluble fraction.

-

The amount of soluble DCN1 in the supernatant is quantified by Western blotting.

-

A shift in the melting curve to a higher temperature for the inhibitor-treated samples indicates target engagement.[2]

-

Western Blotting for Cullin Neddylation Status

This method is used to assess the effect of the inhibitor on the neddylation of cullin proteins in cells.[2]

-

Principle: Neddylated cullins have a higher molecular weight than their un-neddylated counterparts due to the addition of the ~8.6 kDa NEDD8 protein. These two forms can be separated by SDS-PAGE and visualized by Western blotting.

-

Protocol:

-

Cells are treated with the inhibitor at various concentrations and for different durations.

-

Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then probed with primary antibodies specific for the cullin of interest (e.g., anti-CUL3) and NEDD8.

-

Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

-

A decrease in the higher molecular weight neddylated cullin band and a corresponding increase in the un-neddylated band indicate inhibition of neddylation.[2][11]

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows.

Caption: The DCN1-UBC12 signaling pathway and the point of inhibition.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Caption: Experimental workflow for Western Blot analysis of cullin neddylation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Targeting DCN1-UBC12 Protein-Protein Interaction for Regulation of Neddylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

The Rise of Selective Neddylation Inhibition: A Technical Guide to the Discovery and Development of DCN1-UBC12 Interaction Blockers

For Immediate Release

A deep dive into the intricate world of protein neddylation and the groundbreaking development of small-molecule inhibitors targeting the DCN1-UBC12 protein-protein interaction. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the discovery, mechanism of action, and experimental protocols associated with this promising class of therapeutic agents.

The neddylation pathway, a crucial post-translational modification process, is essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), which govern the degradation of approximately 20% of the cellular proteome.[1] Dysregulation of this pathway is implicated in various pathologies, particularly cancer, making it a compelling target for therapeutic intervention.[2] At the heart of this intricate signaling cascade lies the critical interaction between the NEDD8 E3 ligase, Defective in Cullin Neddylation 1 (DCN1), and the NEDD8-conjugating E2 enzyme, UBC12. This interaction is pivotal for the transfer of the ubiquitin-like protein NEDD8 to cullin substrates, leading to the activation of CRLs.[2][3]

The development of small-molecule inhibitors that disrupt the DCN1-UBC12 interaction represents a significant advancement in the field, offering a more selective approach to modulating the neddylation pathway compared to broad-acting inhibitors of the NEDD8-activating enzyme (NAE).[4][5] This guide focuses on the discovery and development of these inhibitors, with a particular emphasis on the potent and selective compound DI-591.

The Neddylation Pathway and the DCN1-UBC12 Interface

The neddylation cascade is a three-step enzymatic process involving an E1 activating enzyme (NAE), an E2 conjugating enzyme (UBC12 or UBE2F), and an E3 ligase.[1] DCN1 acts as a scaffold-like E3 ligase, bringing the NEDD8-charged UBC12 into proximity with the cullin subunit of a CRL complex to facilitate NEDD8 transfer.[1][2] This neddylation event triggers a conformational change in the CRL, activating its ubiquitin ligase activity.[2]

The co-crystal structure of the DCN1-UBC12 complex reveals a well-defined binding pocket on DCN1 that accommodates the N-terminus of UBC12, making this protein-protein interaction an attractive target for structure-based drug design.[3]

Discovery and Optimization of DCN1-UBC12 Inhibitors

The journey to discover potent DCN1-UBC12 inhibitors began with a structure-based design approach, starting from the N-terminal peptide of UBC12.[1] Through systematic truncation and medicinal chemistry optimization, researchers developed highly potent, cell-permeable small-molecule inhibitors.[6][7]

One of the most well-characterized inhibitors is DI-591, which demonstrates high-affinity binding to DCN1 and selectively blocks the neddylation of cullin 3.[5][8] This selectivity is a key advantage, allowing for the specific interrogation of cullin 3-dependent biological processes.[8]

Quantitative Data: Binding Affinities and Potency

The following table summarizes the binding affinities of key compounds in the development pipeline of DCN1-UBC12 inhibitors.

| Compound | Target | Assay | Ki (nM) | KD (nM) | IC50 (nM) | Reference |

| UBC12 peptide (1-12) | DCN1 | FP | 2300 | [6] | ||

| Tetrapeptide 9 | DCN1 | FP | 300 | [6] | ||

| DI-404 | DCN1 | 6.7 | [6] | |||

| DI-591 | DCN1 | FP | 12 | [6][8] | ||

| DI-591 | DCN2 | FP | 10 | [8] | ||

| NAcM-OPT | DCN1 | 80 | [3] | |||

| NAcM-COV | DCN1 | 28 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the validation and advancement of these scientific findings. Below are representative protocols for key experiments used in the characterization of DCN1-UBC12 inhibitors.

Protein Expression and Purification

-

Constructs: Human DCN1 and UBC12 are cloned into expression vectors (e.g., pET vectors) with affinity tags (e.g., His-tag) for purification.[1]

-

Expression: Plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced with IPTG at a specific optical density, followed by incubation at a lower temperature to enhance the yield of soluble protein.[1]

-

Purification: The protein is purified from cell lysates using affinity chromatography, followed by further purification steps such as ion-exchange and size-exclusion chromatography to achieve high purity.[1]

Fluorescence Polarization (FP) Binding Assay

This assay is a common method to determine the binding affinity of small molecules to a target protein.[1]

-

Principle: A fluorescently labeled peptide derived from the N-terminus of UBC12 is used as a probe. When the probe is unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger DCN1 protein, its movement is restricted, leading to an increase in polarization.[1]

-

Procedure:

-

A constant concentration of the fluorescently labeled UBC12 peptide and DCN1 protein are incubated together.[1]

-

Increasing concentrations of the inhibitor (e.g., DI-591) are added to the mixture.[1]

-

The inhibitor competes with the fluorescent peptide for binding to DCN1, causing a dose-dependent decrease in fluorescence polarization.[1]

-

The IC50 value is determined by plotting the change in polarization against the inhibitor concentration. The Ki value can then be calculated from the IC50.[1]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to confirm the engagement of an inhibitor with its target protein within a cellular environment.[1]

-

Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein.[1]

-

Procedure:

-

Cells are treated with either a vehicle control or the inhibitor.[1]

-

The treated cells are then heated to various temperatures.[1]

-

The amount of soluble target protein remaining at each temperature is quantified by Western blotting or other methods.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

Future Directions

The discovery of potent and selective DCN1-UBC12 inhibitors like DI-591 has provided invaluable chemical tools to dissect the specific roles of cullin 3 in health and disease.[1] These inhibitors have demonstrated that targeting this protein-protein interaction is a feasible strategy for selectively modulating the neddylation pathway.[1] Future research will likely focus on further optimizing the pharmacological properties of these inhibitors for potential therapeutic applications in oncology and other disease areas.[1][9] The continued exploration of this critical node in the neddylation pathway holds immense promise for the development of novel and targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Targeting DCN1-UBC12 Protein-Protein Interaction for Regulation of Neddylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

DCN1-UBC12-IN-4: A Targeted Approach to Disrupting the Neddylation Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The neddylation pathway, a crucial post-translational modification process, plays a pivotal role in the activation of Cullin-RING E3 ubiquitin ligases (CRLs), which are central to cellular protein homeostasis. Dysregulation of this pathway is implicated in numerous pathologies, including cancer, making it a compelling target for therapeutic intervention. At the heart of this cascade lies the critical protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and the NEDD8-conjugating enzyme UBC12. This guide provides a comprehensive technical overview of DCN1-UBC12-IN-4, a potent and selective small-molecule inhibitor of this interaction. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize the intricate signaling and experimental workflows.

Introduction: The Neddylation Pathway and the DCN1-UBC12 Nexus

Neddylation is an enzymatic cascade analogous to ubiquitination, involving an E1 activating enzyme (NAE), an E2 conjugating enzyme (UBC12 or UBE2F), and an E3 ligase, which collectively attach the ubiquitin-like protein NEDD8 to substrate proteins.[1][2] The primary substrates of neddylation are the cullin family of proteins, which form the scaffold of CRLs.[2] The attachment of NEDD8 to a cullin subunit induces a conformational change that is essential for the activation of the CRL complex, thereby enabling the ubiquitination and subsequent proteasomal degradation of a vast array of cellular proteins.[3]

DCN1, a scaffold-like E3 ligase, is a critical regulator of this process. It facilitates the efficient transfer of NEDD8 from the E2 enzyme UBC12 to the cullin protein by binding to both simultaneously.[4] The well-defined interaction between the N-terminus of UBC12 and a hydrophobic pocket on DCN1 presents an attractive target for the development of small-molecule inhibitors.[5][6] Interrupting this DCN1-UBC12 interaction offers a selective strategy to modulate the neddylation pathway, in contrast to broader inhibition of the E1 activating enzyme.[5]

This compound: Mechanism of Action

This compound, exemplified by the well-characterized inhibitor DI-591, functions as a competitive inhibitor of the DCN1-UBC12 protein-protein interaction.[1][7][8] It binds with high affinity to a well-defined groove on DCN1, the same site that recognizes the N-terminal peptide of UBC12.[9] This direct binding physically obstructs the association between DCN1 and UBC12, thereby preventing the DCN1-mediated transfer of NEDD8 from UBC12 to cullin proteins.

A key feature of inhibitors like DI-591 is their selective inhibition of Cullin 3 (CUL3) neddylation, with minimal to no effect on other cullin family members at effective concentrations.[8][9] This selectivity provides a powerful tool to investigate the specific biological roles of CRL3 and presents a more targeted therapeutic approach. The inhibition of CUL3 neddylation leads to the inactivation of the CRL3 E3 ubiquitin ligase complex and the subsequent accumulation of its substrate proteins, such as the transcription factor NRF2.[9]

Quantitative Data on DCN1-UBC12 Inhibitors

The development of small-molecule inhibitors targeting the DCN1-UBC12 interaction has yielded valuable quantitative data on their binding affinity and cellular potency. The following tables summarize key data for representative inhibitors.

Table 1: Binding Affinity of DCN1-UBC12 Inhibitors

| Inhibitor | Target | Binding Affinity (Ki) | Binding Affinity (KD) | Reference(s) |

| DI-591 | DCN1 | 12 nM | 21.9 nM | [1][8][10] |

| DCN2 | 10.4 nM | 11.2 nM | [1][8][10] | |

| DI-404 | DCN1 | - | <10 nM | [11][12] |

Table 2: Cellular Activity and Selectivity of DI-591

| Parameter | Value/Observation | Description | Reference(s) |

| Cellular Target Engagement | Confirmed by CETSA | DI-591 binds to DCN1 and DCN2 in intact cells. | [10] |

| Cellular Activity (Cullin 3 Neddylation) | Potent inhibition in various cell lines | Effectively reduces the levels of neddylated Cullin 3 in a dose-dependent manner. | [8][10] |

| Selectivity | >1000-fold for DCN1/2 over DCN3, DCN4, and DCN5 | Shows no significant binding to other DCN family members at concentrations up to 10 µM. | [10] |

| Cullin Selectivity | Selective for Cullin 3 | Minimal to no effect on the neddylation of other cullin family members. | [8] |

Signaling Pathways and Experimental Workflows

Visualizing the intricate molecular interactions and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the DCN1-UBC12 neddylation pathway and the workflows of key experimental assays.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Fluorescence Polarization (FP) Assay

This assay is used to determine the binding affinity of the inhibitor to DCN1 by measuring its ability to displace a fluorescently labeled UBC12 peptide.[13]

-

Materials:

-

Purified recombinant human DCN1 protein.

-

Fluorescently labeled synthetic N-terminal peptide of UBC12 (e.g., FITC-labeled).

-

Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

-

This compound dissolved in DMSO.

-

Black, low-volume 384-well microplates.

-

Microplate reader capable of measuring fluorescence polarization.

-

-

Protocol:

-

Reagent Preparation:

-

Prepare a 2X stock solution of DCN1 protein in Assay Buffer.

-

Prepare a 2X stock solution of the fluorescently labeled UBC12 peptide in Assay Buffer (final concentration typically 5-10 nM).

-

Prepare serial dilutions of this compound in DMSO, then dilute into Assay Buffer to a 4X final concentration.

-

-

Assay Setup (per well):

-

Add 5 µL of the 4X inhibitor solution to the microplate wells. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.

-

Add 10 µL of the 2X DCN1 protein solution.

-

Initiate the binding reaction by adding 5 µL of the 2X fluorescently labeled UBC12 peptide solution.

-

-

Incubation: Seal the plate and incubate at room temperature for 30-60 minutes, protected from light.

-

Measurement: Measure the fluorescence polarization using a plate reader (e.g., 485 nm excitation and 525 nm emission for FITC).

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of the inhibitor with DCN1 in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[14]

-

Materials:

-

Cultured cells of interest.

-

This compound and vehicle control (DMSO).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Antibody against DCN1.

-

Secondary antibody conjugated to HRP.

-

Chemiluminescence substrate.

-

Thermal cycler or heating block.

-

-

Protocol:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with the inhibitor or vehicle control at the desired concentration for the appropriate time.

-

Heating Step: After treatment, wash the cells with PBS. Resuspend the cells in PBS and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Western Blotting: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the levels of soluble DCN1 by Western blotting.

-

Data Analysis: Quantify the band intensities and plot the percentage of soluble DCN1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization.[14]

-

Co-Immunoprecipitation (Co-IP)

This protocol is designed to assess the disruption of the DCN1-UBC12 interaction by an inhibitor within cells.[4][15]

-

Materials:

-

Cells treated with inhibitor or vehicle.

-

Co-IP lysis buffer (non-denaturing).

-

Antibody against DCN1 for immunoprecipitation.

-

Protein A/G magnetic beads or agarose.

-

Wash buffer.

-

Elution buffer.

-

Antibodies against DCN1 and UBC12 for Western blotting.

-

-

Protocol:

-

Cell Lysis: Lyse the treated cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Pre-clear the cell lysates. Incubate the pre-cleared lysate with an anti-DCN1 antibody overnight at 4°C.

-

Capture Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blotting: Analyze the eluted samples by Western blotting using antibodies against both DCN1 and UBC12.

-

Data Analysis: Compare the amount of UBC12 co-immunoprecipitated with DCN1 in the inhibitor-treated sample versus the vehicle-treated sample. A reduction in the UBC12 band indicates disruption of the interaction.[15]

-

Western Blot for Cullin Neddylation

This method is used to assess the effect of the inhibitor on the neddylation status of cullin proteins in cells.[16]

-

Materials:

-

Cells treated with inhibitor or vehicle.

-

Lysis Buffer (e.g., RIPA buffer).

-

Primary antibodies against specific cullin proteins (e.g., CUL3).

-

Loading control antibody (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibodies.

-

PVDF or nitrocellulose membrane.

-

ECL detection reagent.

-

-

Protocol:

-

Cell Lysis: Treat cells with the inhibitor at various concentrations and for different durations. Lyse the cells and determine protein concentrations.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel (an 8% Tris-Glycine gel or a 4-12% gradient gel is recommended to resolve the neddylated and un-neddylated forms).[16]

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody that recognizes the total cullin protein. The neddylated form will appear as a band shifted up by approximately 8 kDa.[16]

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities for both the neddylated and un-neddylated forms of the cullin. The percentage of neddylated cullin can be calculated to determine the inhibitor's effect.

-

Conclusion

This compound represents a significant advancement in the targeted modulation of the neddylation pathway. Its ability to selectively disrupt the DCN1-UBC12 interaction, particularly leading to the inhibition of Cullin 3 neddylation, provides a valuable tool for dissecting the complex biology of CRL3 and offers a promising avenue for the development of novel therapeutics. The detailed protocols and data presented in this guide serve as a foundational resource for researchers and drug developers to further explore the potential of targeting this critical node in cellular protein regulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting DCN1-UBC12 Protein-Protein Interaction for Regulation of Neddylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abcam.co.jp [abcam.co.jp]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. medkoo.com [medkoo.com]

- 8. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein–Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to DCN1-UBC12 Protein-Protein Interaction Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neddylation pathway is a critical post-translational modification process that governs the activity of the largest family of E3 ubiquitin ligases, the Cullin-RING Ligases (CRLs). CRLs are responsible for targeting approximately 20% of the cellular proteome for degradation, playing a pivotal role in a myriad of cellular processes including cell cycle progression, signal transduction, and DNA damage response. The activation of CRLs is contingent upon the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin subunit, a process termed neddylation.

At the heart of this enzymatic cascade lies the crucial protein-protein interaction (PPI) between Defective in Cullin Neddylation 1 (DCN1), a scaffold-like E3 ligase, and the NEDD8-conjugating E2 enzyme, UBC12. DCN1 facilitates the efficient transfer of NEDD8 from UBC12 to the cullin subunit, thereby acting as a critical regulator of CRL activity.[1][2] The dysregulation of the neddylation pathway, often through the overexpression of DCN1, is implicated in the pathogenesis of numerous human cancers.[3][4] This has positioned the DCN1-UBC12 interaction as a compelling therapeutic target for the development of novel anti-cancer agents.

This technical guide provides a comprehensive overview of small-molecule inhibitors targeting the DCN1-UBC12 interface. It includes a summary of their quantitative biochemical and cellular activities, detailed protocols for key experimental assays, and visualizations of the relevant biological pathways and experimental workflows.

The DCN1-UBC12 Signaling Pathway and Mechanism of Inhibition

The neddylation pathway is a three-step enzymatic cascade analogous to ubiquitination, involving an E1 activating enzyme (NAE), an E2 conjugating enzyme (UBC12), and an E3 ligase. DCN1 functions as a co-E3 ligase, binding to both the NEDD8-charged UBC12 and the cullin protein to facilitate the transfer of NEDD8. This neddylation event induces a conformational change in the CRL, leading to its activation and subsequent ubiquitination of substrate proteins.

DCN1-UBC12 inhibitors are designed to fit into a well-defined hydrophobic pocket on the surface of DCN1, the same site that recognizes the N-terminal peptide of UBC12.[5][6] By competitively occupying this binding site, these small molecules physically obstruct the interaction between DCN1 and UBC12, thereby preventing the neddylation and activation of cullins. Notably, several inhibitors have demonstrated selectivity for the neddylation of specific cullins, such as Cullin 3 (CUL3), leading to the accumulation of CRL3 substrates like the transcription factor NRF2.[6][7]

Caption: The DCN1-UBC12 mediated cullin neddylation pathway leading to CRL activation and its inhibition.

Quantitative Data on DCN1-UBC12 Inhibitors

The following tables summarize the biochemical and cellular potency of several key DCN1-UBC12 inhibitors. This data is crucial for comparing the efficacy and selectivity of these compounds.

Table 1: Reversible DCN1-UBC12 Inhibitors

| Inhibitor | Type | Target | Binding Affinity (Ki) | Binding Affinity (Kd) | IC50 | Cellular Effect | References |

| DI-591 | Peptidomimetic | DCN1/DCN2 | 10-12 nM | 21.9 nM (DCN1) | - | Selectively inhibits CUL3 neddylation | [6][7][8] |

| DI-404 | Peptidomimetic | DCN1 | - | < 10 nM | - | - | [9] |

| DN-2 | Pyrimidine-based | DCN1 | - | - | 9.55 nM | Reverses Ang-II induced cardiac fibroblast activation | [5][10] |

| WS-383 | Triazolo[1,5-a]pyrimidine | DCN1 | - | - | 11 nM | Inhibits CUL3 neddylation | [5][9] |

| DC-2 | 5-Cyano-6-phenyl-pyrimidine | DCN1 | - | - | 15 nM | - | [5] |

| NAcM-OPT | Piperidinyl Urea | DCN1 | - | - | 80 nM | Blocks neddylation of CUL1 & CUL3 | [1][10] |

Table 2: Covalent DCN1-UBC12 Inhibitors

| Inhibitor | Type | Target | Cellular Potency (CUL3 Neddylation Inhibition) | Key Features | References |

| DI-1548 | Covalent | DCN1 | ~1 nM | ~1000x more potent than DI-591 | [4][11][12] |

| DI-1859 | Covalent | DCN1 | < 1 nM | ~1000x more potent than DI-591; protects mice from acetaminophen-induced liver damage | [3][4][11] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization of DCN1-UBC12 inhibitors. The following sections provide methodologies for key biochemical and cellular assays.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay is used to quantify the binding affinity of inhibitors to the DCN1-UBC12 complex in a high-throughput format.

-

Principle: The interaction between a donor fluorophore-labeled DCN1 (e.g., His-tagged DCN1 with an anti-His-Europium antibody) and an acceptor fluorophore-labeled UBC12 (e.g., GST-tagged UBC12 with an anti-GST-XL665 antibody) results in a FRET signal. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.[13]

-

Materials:

-

Recombinant His-tagged DCN1 and GST-tagged UBC12

-

Anti-His-Europium cryptate (donor) and Anti-GST-XL665 (acceptor) antibodies

-

Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA

-

Test inhibitor compounds

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO and then dilute into Assay Buffer.

-

In a 384-well plate, add 5 µL of the test compound at various concentrations.

-

Add 5 µL of a pre-mixed solution of His-DCN1 and GST-UBC12 (final concentration ~10 nM each).

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of a pre-mixed solution of anti-His-Europium and anti-GST-XL665 antibodies.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET signal as the ratio of the acceptor fluorescence (665 nm) to the donor fluorescence (620 nm).

-

Plot the TR-FRET signal against the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Experimental workflow for the TR-FRET based DCN1-UBC12 binding assay.

Cellular Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of an inhibitor within a cellular environment.

-

Principle: The binding of a small molecule inhibitor to its target protein often increases the thermal stability of the protein. By heating intact cells treated with the inhibitor across a temperature gradient, the stabilization of DCN1 can be quantified by measuring the amount of soluble DCN1 remaining at each temperature.[2][14]

-

Materials:

-

Cell line of interest (e.g., KYSE70)

-

DCN1-UBC12 inhibitor and vehicle control (e.g., DMSO)

-

PBS (phosphate-buffered saline)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

PCR tubes

-

Thermal cycler

-

Reagents for Western blotting

-

-

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency. Treat cells with the inhibitor or vehicle control for 1-2 hours at 37°C.

-

Heat Treatment: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis: Lyse the cells by adding Lysis Buffer and performing three freeze-thaw cycles.

-

Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble DCN1 in each sample by Western blotting.

-

-

Data Analysis:

-

Quantify the DCN1 band intensity for each temperature point.

-

Plot the percentage of soluble DCN1 relative to the lowest temperature point against the temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

-

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Cellular Assay: Co-Immunoprecipitation (Co-IP)

This assay is used to confirm the disruption of the DCN1-UBC12 interaction in a cellular context.

-

Principle: An antibody specific to DCN1 is used to pull down DCN1 from a cell lysate. If UBC12 is interacting with DCN1, it will be co-precipitated. The amount of co-precipitated UBC12 is then detected by Western blotting. A reduction in the UBC12 signal in inhibitor-treated cells indicates disruption of the interaction.[15][16]

-

Materials:

-

Cell line of interest

-

DCN1-UBC12 inhibitor and vehicle control

-

Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease inhibitors.

-

Primary antibodies: anti-DCN1 and anti-UBC12

-

Protein A/G magnetic beads

-

Reagents for Western blotting

-

-

Procedure:

-

Cell Treatment & Lysis: Treat cells with the inhibitor or vehicle. Lyse cells in ice-cold Co-IP Lysis Buffer.

-

Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-DCN1 antibody (or control IgG) overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them 3-5 times with ice-cold Lysis Buffer.

-

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-UBC12 antibody.

-

-

Data Analysis:

-

Compare the band intensity of co-precipitated UBC12 in the inhibitor-treated sample versus the vehicle control. A weaker band in the treated sample confirms the inhibitor's activity.

-

Cellular Assay: Western Blot for Cullin Neddylation

This assay assesses the functional consequence of DCN1-UBC12 inhibition by measuring the neddylation status of cullin proteins.

-

Principle: The covalent attachment of NEDD8 (~8 kDa) to a cullin protein results in a detectable molecular weight shift on an SDS-PAGE gel. Inhibition of the DCN1-UBC12 interaction is expected to decrease the amount of the higher molecular weight, neddylated cullin band and increase the lower molecular weight, un-neddylated band.[1][17]

-

Materials:

-

Cell line of interest

-

DCN1-UBC12 inhibitor and vehicle control

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Primary antibody against the specific cullin (e.g., anti-CUL3)

-

Reagents for SDS-PAGE and Western blotting

-

-

Procedure:

-

Cell Treatment & Lysis: Treat cells with a dose-range of the inhibitor for a specified time. Lyse cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto an 8% Tris-Glycine or a 4-12% gradient gel to ensure good separation of the neddylated and un-neddylated forms.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody against the cullin of interest (e.g., CUL3) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the bands using an ECL substrate. The upper band corresponds to neddylated cullin, and the lower band is the un-neddylated form.

-

-

Data Analysis:

-

Quantify the band intensities for both the neddylated and un-neddylated forms of the cullin.

-

Calculate the ratio of neddylated to total cullin to determine the extent of inhibition.

-

Conclusion

The DCN1-UBC12 protein-protein interaction represents a critical bottleneck in the neddylation pathway, making it an attractive and specific target for therapeutic intervention in oncology and other diseases. The development of small molecule inhibitors that disrupt this interaction holds immense promise for selectively modulating the activity of CRLs, thereby restoring the stability of key tumor suppressors and inducing cancer cell death. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of targeting the DCN1-UBC12 axis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Targeting cullin neddylation for cancer and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of neddylation E2s inhibitors with therapeutic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity (Journal Article) | OSTI.GOV [osti.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

DCN1-UBC12-IN-4: A Technical Guide to Target Validation in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-translational modification of proteins by the NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8) protein, a process known as neddylation, is a critical regulator of the ubiquitin-proteasome system. This pathway is frequently dysregulated in various human cancers, promoting tumorigenesis through aberrant protein degradation.[1] A pivotal interaction in the neddylation cascade occurs between the NEDD8 E3 ligase, Defective in Cullin Neddylation 1 (DCN1), and the NEDD8-conjugating E2 enzyme, UBC12.[1] This interaction is essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases that target numerous substrates involved in cell cycle control and signal transduction.[1][2]

The frequent overexpression of both DCN1 and UBC12 in multiple cancer types, which often correlates with poor patient prognosis, has highlighted the DCN1-UBC12 axis as a compelling therapeutic target.[1] Small molecule inhibitors that disrupt this protein-protein interaction, such as DCN1-UBC12-IN-4 (also known as DI-591), offer a promising strategy for selectively modulating CRL activity and inducing cancer cell death.[3][4] This technical guide provides an in-depth overview of the target validation of this compound in cancer cells, including quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Mechanism of Action

This compound is a potent, cell-permeable small molecule inhibitor designed to competitively disrupt the protein-protein interaction (PPI) between DCN1 and UBC12.[4] DCN1 acts as a scaffold protein, facilitating the transfer of NEDD8 from the E2 enzyme UBC12 to the cullin subunit of CRLs.[2][4] this compound binds to a well-defined groove on DCN1, the same site that recognizes the N-terminal peptide of UBC12, thereby physically obstructing their interaction.[4] This blockade selectively inhibits the neddylation of CUL3 with minimal effect on other cullin family members.[4] The resulting inactivation of the CUL3-CRL leads to the accumulation of its substrate proteins, such as NRF2, which can trigger downstream anti-tumor effects.[4]

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data related to the DCN1-UBC12 target and the efficacy of its inhibitors.

Table 1: Expression and Prognostic Significance of DCN1 and UBC12 in Cancer

| Protein | Cancer Type | Expression Status | Quantitative Finding | Clinical Correlation |

| DCN1 (DCUN1D1) | Prostate Cancer | Upregulated | 42% in adenocarcinoma | High expression associated with higher Gleason score, metastasis, and pathological stage.[1] |

| DCN1 (DCUN1D1) | Glioma | Upregulated | Increased mRNA and protein levels | Higher expression correlates with poorer survival.[1] |

| DCN1 (DCUN1D1) | Non-Small Cell Lung Cancer (NSCLC) | Upregulated | Expression correlates with tumor stage | Associated with poor outcomes.[5] |

| UBC12 | Lung Cancer | Upregulated | Significantly higher mRNA levels in tumor vs. normal tissue | Increases with disease stage; high expression correlates with poor survival.[1] |

Table 2: Biochemical and Cellular Potency of DCN1-UBC12 Inhibitors

| Compound | Target | Assay Type | Potency (Ki / KD) | Cellular Potency (EC50) | Selectivity | Reference |

| This compound (DI-591) | DCN1-UBC12 Interaction | Biochemical (Ki) | 10-12 nM | ~1 µM | Selective for CUL3 neddylation | [6][7] |

| DI-404 | DCN1-UBC12 Interaction | Biochemical (KD) | 6.9 nM | Not specified | Selective for CUL3 neddylation | [3] |

| Phenyltriazole thiol-based hit 51 | DCN1 | Biochemical (IC50) | 0.95 µM | Not specified | Potential DCN1 inhibitor | [5] |

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental strategies is crucial for understanding the target validation of this compound.

References

The DCN1-UBC12 Complex: A Linchpin in Cullin Neddylation and a Target for Therapeutic Intervention

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate dance of protein post-translational modifications governs a vast array of cellular processes. Among these, neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to substrate proteins, plays a critical role in the activation of Cullin-RING E3 ubiquitin ligases (CRLs). At the heart of this pathway lies the crucial interaction between Defective in Cullin Neddylation 1 (DCN1) and the NEDD8-conjugating E2 enzyme, UBC12. This guide provides a comprehensive technical overview of the DCN1-UBC12 complex, its structure, the signaling pathway it regulates, and the experimental methodologies used to interrogate its function, with a focus on its potential as a therapeutic target.

Core Interaction: A Scaffold for Neddylation

DCN1 functions as a scaffold-like E3 ligase, orchestrating the efficient transfer of NEDD8 from the charged UBC12 enzyme to a cullin subunit within a CRL complex.[1][2] This process, known as cullin neddylation, induces a conformational change in the CRL, activating its ubiquitin ligase activity and enabling the ubiquitination and subsequent proteasomal degradation of a multitude of substrate proteins involved in key cellular functions.[1][3]

The interaction between DCN1 and UBC12 is structurally well-defined. A specific binding groove on DCN1 accommodates the N-terminal peptide of UBC12.[1][4] Notably, the N-terminal acetylation of UBC12 enhances its binding affinity for DCN1, acting as an avidity enhancer within this multiprotein complex.[1][4] The co-crystal structure of the DCN1-UBC12 complex has been instrumental in understanding the molecular basis of this interaction and has paved the way for the structure-based design of small-molecule inhibitors.[4][5]

Quantitative Data: Binding Affinities of DCN1-UBC12 Inhibitors

The development of small-molecule inhibitors targeting the DCN1-UBC12 interaction has provided valuable tools to probe the function of this complex and holds therapeutic promise. The following table summarizes key quantitative data for several inhibitors, highlighting their potency in disrupting the DCN1-UBC12 interaction.

| Compound | Assay Type | Target(s) | Ki (nM) | KD (nM) | IC50 (nM) | Reference |

| DI-591 | Ki | DCN1, DCN2 | 10-12 | [6][7] | ||

| DI-404 | KD | DCN1 | 6.9 | [4] | ||

| NAcM-OPT | IC50 | DCN1-UBC12 Interaction | 80 | [4] | ||

| NAcM-COV | IC50 | DCN1-UBC12 Interaction | 28 | [4] | ||

| WS-383 | IC50 | DCN1-UBC12 Interaction | 11 | [4] | ||

| DC-2 | IC50 | DCN1-UBC12 Interaction | 15 | [4] |

Signaling Pathway and Experimental Workflows

To visually represent the critical role of the DCN1-UBC12 complex, the following diagrams illustrate the neddylation pathway and a typical experimental workflow for its investigation.

Caption: The DCN1-UBC12 mediated cullin neddylation pathway leading to CRL activation.[3]

Caption: A generalized workflow for Co-Immunoprecipitation to validate the DCN1-UBC12 interaction.

Experimental Protocols

Detailed methodologies are essential for the rigorous investigation of the DCN1-UBC12 complex. The following protocols provide a framework for key experiments.

Co-Immunoprecipitation (Co-IP) to Validate In Vivo Interaction

Objective: To confirm the interaction between DCN1 and UBC12 within a cellular context.

Methodology:

-

Cell Culture and Transfection:

-

Culture human cells (e.g., HEK293T) in appropriate media.

-

Co-transfect cells with expression vectors encoding tagged versions of DCN1 (e.g., FLAG-DCN1) and UBC12 (e.g., HA-UBC12) using a suitable transfection reagent.

-

Incubate for 24-48 hours to allow for protein expression.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads.

-

Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated UBC12.

-

A band corresponding to the molecular weight of HA-UBC12 in the FLAG-DCN1 immunoprecipitate confirms the interaction.

-

X-Ray Crystallography of the DCN1-UBC12 Complex

Objective: To determine the high-resolution three-dimensional structure of the DCN1-UBC12 complex.[1]

Methodology:

-

Protein Expression and Purification: [1]

-

Complex Formation: [1]

-

Crystallization: [1]

-

Data Collection and Structure Determination: [1]

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.[1]

-

Process the diffraction data (indexing, integration, and scaling).[1]

-

Solve the structure by molecular replacement using known structures of DCN1 or UBC12 as search models.[1]

-

Refine the structural model against the experimental data to obtain a high-resolution structure of the DCN1-UBC12 complex.[1]

-

Conclusion and Future Directions

The DCN1-UBC12 complex represents a critical regulatory node in the neddylation pathway, essential for the activation of the largest family of E3 ubiquitin ligases. The detailed structural and functional understanding of this interaction has not only illuminated a fundamental cellular process but has also established a promising avenue for therapeutic intervention. The development of potent and selective small-molecule inhibitors that disrupt the DCN1-UBC12 interface has validated this complex as a druggable target.[6][7] Future research will likely focus on advancing these inhibitors into clinical development for diseases driven by dysregulated CRL activity, such as various cancers.[3] The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the biology of the DCN1-UBC12 complex and contribute to the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Dcn1 functions as a scaffold-type E3 ligase for cullin neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Effect of DCN1-UBC12 Inhibitors on Cullin-RING Ligase Activity

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the mechanism and effects of small-molecule inhibitors targeting the DCN1-UBC12 protein-protein interaction, a critical node in the activation of Cullin-RING E3 ubiquitin ligases (CRLs). The primary focus will be on the well-characterized inhibitor, DI-591, as a representative of this class of compounds.

Introduction to the Neddylation Pathway and Cullin-RING Ligases

Cullin-RING E3 ubiquitin ligases (CRLs) represent the largest family of E3 ubiquitin ligases, responsible for targeting approximately 20% of cellular proteins for proteasomal degradation.[1][2] The activity of CRLs is critically dependent on a post-translational modification known as neddylation, where the ubiquitin-like protein NEDD8 is conjugated to a conserved lysine residue on the cullin scaffold protein.[3][4] This process is essential for the proper assembly and catalytic function of the CRL complex.[5][6][7]

The neddylation cascade involves a series of enzymatic steps:

-

E1 Activating Enzyme (NAE): Activates NEDD8 in an ATP-dependent manner.[8]

-

E2 Conjugating Enzyme (UBC12/UBE2M or UBE2F): Receives the activated NEDD8 from the E1 enzyme.[3][9]

-

E3 Ligase: Facilitates the transfer of NEDD8 from the E2 enzyme to the cullin substrate.

Defective in Cullin Neddylation 1 (DCN1) acts as a scaffold-like E3 ligase or co-E3 ligase that facilitates the neddylation of cullins by simultaneously binding to both the cullin and the NEDD8-charged E2 enzyme, UBC12.[1][7][10] The interaction between DCN1 and UBC12 is a key regulatory step in the activation of specific CRLs, making it an attractive target for therapeutic intervention, particularly in oncology.[8][11]

Mechanism of Action of DCN1-UBC12 Inhibitors

DCN1-UBC12 inhibitors are small molecules designed to disrupt the protein-protein interaction (PPI) between DCN1 and UBC12.[10][12] By occupying the well-defined binding pocket on DCN1 that recognizes the N-terminus of UBC12, these inhibitors prevent the formation of a productive neddylation complex.[11] This blockade of the DCN1-UBC12 interaction leads to a selective inhibition of the neddylation of specific cullin proteins, most notably Cullin 3 (CUL3).[2][12]

The inhibitor DI-591, for instance, was developed through a structure-based design approach and has been shown to be a potent and selective inhibitor of CUL3 neddylation.[4][12] This selectivity contrasts with pan-neddylation inhibitors like MLN4924 (Pevonedistat), which target the E1 activating enzyme (NAE) and broadly inhibit the neddylation of all cullins.[3][13][14] The targeted approach of DCN1-UBC12 inhibitors offers the potential for a more favorable therapeutic window with fewer off-target effects.[15]

Quantitative Data on DCN1-UBC12 Inhibitor Activity

The efficacy of DCN1-UBC12 inhibitors has been quantified through various biochemical and cellular assays. The following table summarizes key quantitative data for the representative inhibitor, DI-591.

| Inhibitor | Target | Binding Affinity (Ki or KD) | Cellular Effect | Reference |

| DI-591 | DCN1-UBC12 | 10-12 nM (Ki for DCN1/DCN2) | Selectively inhibits CUL3 neddylation. | [2][4][10] |

| DI-404 | DCN1-UBC12 | 6.7 nM (KD for DCN1) | Selectively inhibits CUL3 neddylation. | [10] |

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to study these inhibitors, the following diagrams are provided.

Detailed Experimental Protocols

The following are detailed protocols for key experiments cited in the literature to assess the effect of DCN1-UBC12 inhibitors on Cullin-RING ligase activity.

This protocol is designed to determine if a DCN1-UBC12 inhibitor disrupts the interaction between DCN1 and UBC12 in a cellular context.[10][16]

-

Materials:

-

Cells of interest treated with a DCN1-UBC12 inhibitor or vehicle control.

-

Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors).

-

Antibody against DCN1 for immunoprecipitation.

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer).

-

Antibodies against DCN1 and UBC12 for Western blotting.

-

-

Procedure:

-

Cell Lysis: Lyse the treated cells with the non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Pre-clear the cell lysates with protein A/G beads. Incubate the pre-cleared lysate with an anti-DCN1 antibody overnight at 4°C.

-

Capture Immune Complexes: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an appropriate elution buffer.

-

Western Blotting: Analyze the eluted samples by Western blotting using antibodies against both DCN1 and UBC12.

-

-

Data Analysis: Compare the amount of UBC12 co-immunoprecipitated with DCN1 in the inhibitor-treated sample versus the vehicle-treated sample. A reduction in the UBC12 band intensity in the inhibitor-treated lane indicates disruption of the DCN1-UBC12 interaction.[10]

This protocol is used to directly assess the impact of a DCN1-UBC12 inhibitor on the neddylation of specific cullin proteins.[14]

-

Materials:

-

Cells treated with the inhibitor, vehicle control, and a positive control (e.g., MLN4924).

-

RIPA buffer (or similar lysis buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against specific cullins (e.g., CUL3, CUL1) and a housekeeping protein (e.g., GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

-

-

Procedure:

-

Cell Lysis and Protein Quantification: Lyse treated cells and determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. The neddylated form of a cullin will migrate slower than the un-neddylated form. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against the cullin of interest overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analysis: Analyze the band shifts for the cullin protein. A decrease in the intensity of the upper (neddylated) band and a corresponding increase in the lower (un-neddylated) band in the inhibitor-treated samples indicates inhibition of neddylation.

-

CETSA is employed to confirm the direct engagement of the inhibitor with its target protein (DCN1) within the cell.[1][10]

-

Materials:

-

Cells of interest.

-

DCN1-UBC12 inhibitor and vehicle control.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer with protease inhibitors.

-

Antibody against DCN1.

-

Thermocycler or heating block.

-

-

Procedure:

-

Cell Treatment: Treat cells with the DCN1-UBC12 inhibitor or vehicle control.

-

Heating Step: After treatment, resuspend the cells in PBS and aliquot them. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

-

Cell Lysis and Centrifugation: Lyse the cells and centrifuge at high speed to pellet the aggregated proteins.

-

Western Blotting: Collect the supernatant containing the soluble proteins and analyze the levels of soluble DCN1 by Western blotting.

-

-

Data Analysis: Quantify the band intensities and plot the percentage of soluble DCN1 as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor has bound to and stabilized the DCN1 protein.[10]

Concluding Remarks

Inhibitors of the DCN1-UBC12 interaction represent a promising class of targeted therapeutics that can selectively modulate the activity of specific Cullin-RING ligases. The detailed protocols and data presented in this guide provide a framework for researchers to investigate the effects of these compounds on CRL activity and to further explore their potential in drug development. The high selectivity of compounds like DI-591 for CUL3 neddylation makes them valuable tools for dissecting the biological roles of this particular CRL and for developing novel therapeutic strategies for diseases where CUL3 activity is dysregulated.[2][12]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeting DCN1-UBC12 Protein-Protein Interaction for Regulation of Neddylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Neddylation Pathways to Inactivate Cullin-RING Ligases for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of cullin-RING E3 ubiquitin-ligases by neddylation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cullin-RING ubiquitin ligases: global regulation and activation cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting cullin neddylation for cancer and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. E2-RING expansion of the NEDD8 cascade confers specificity to cullin modification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. benchchem.com [benchchem.com]

- 15. Blockade of neddylation through targeted inhibition of DCN1 alleviates renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

DCN1-UBC12-IN-4: A Technical Guide to a Selective Chemical Probe for Neddylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DCN1-UBC12-IN-4, also known as DI-591, a potent and selective chemical probe for the study of neddylation. Neddylation is a critical post-translational modification process essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), which regulate the degradation of approximately 20% of the cellular proteome.[1][2] Dysregulation of this pathway is implicated in numerous diseases, including cancer, making it a key area of research and a promising target for therapeutic intervention.[2][3]

This compound is a high-affinity, cell-permeable small molecule designed to specifically disrupt the protein-protein interaction (PPI) between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme 12 (UBC12).[1][4] This guide details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its application in foundational experimental assays.

Mechanism of Action

The neddylation cascade involves the sequential action of an E1 activating enzyme (NAE), an E2 conjugating enzyme (like UBC12), and an E3 ligase to attach the ubiquitin-like protein NEDD8 onto a cullin subunit.[5] The DCN1 protein acts as a scaffold-like co-E3 ligase, binding to both UBC12 and the cullin to facilitate the efficient transfer of NEDD8 from UBC12 to the cullin, which is a crucial step for CRL activation.[3][4]

This compound functions as a competitive inhibitor.[4] It binds with high affinity to a specific groove on DCN1, the same site that recognizes the N-terminal peptide of UBC12.[4] This direct binding physically obstructs the DCN1-UBC12 interaction, thereby preventing the neddylation of cullins.[4] A key feature of this inhibitor is its remarkable selectivity for Cullin 3 (CUL3). Treatment with this compound leads to the selective conversion of cellular CUL3 into its un-neddylated, inactive form, with minimal to no effect on the neddylation status of other cullins like CUL1, CUL2, and CUL4A.[1][4][6] This selective inhibition of CUL3 neddylation results in the inactivation of the CUL3-CRL and the subsequent accumulation of its substrate proteins, such as NRF2.[4]

Quantitative Data Summary

The following tables summarize the binding affinities and cellular effects of this compound (DI-591) and other representative inhibitors of the DCN1-UBC12 interaction.

Table 1: Binding Affinity of DCN1-UBC12 Inhibitors

| Compound | Target Protein | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|---|

| This compound (DI-591) | Human DCN1 | Fluorescence Polarization | Ki | 10 nM | [1][4][7] |

| This compound (DI-591) | Human DCN2 | Fluorescence Polarization | Ki | 10-12 nM | [1][4][6][7] |

| DI-404 | Human DCN1 | - | KD | 6.7 nM | [8][9] |

| NAcM-OPT | Human DCN1 | - | - | - | [9] |

| Fluorescent Probe (UBC12 peptide) | Human DCN1 | Fluorescence Polarization | Kd | 46 nM |[4] |

Table 2: Cellular Effects of this compound (DI-591)

| Effect | Observation | Cullin Selectivity | Downstream Effect | Reference |

|---|---|---|---|---|

| Target Engagement | Increased thermal stability of DCN1 in cells. | Not Applicable | Direct binding to DCN1 confirmed. | [1][10] |

| PPI Disruption | Reduced co-immunoprecipitation of UBC12 with DCN1. | Not Applicable | Disruption of the DCN1-UBC12 complex in cells. | [8][10] |

| Neddylation Inhibition | Selective inhibition of CUL3 neddylation. | CUL3 > CUL1, CUL2, CUL4A, CUL5. | Accumulation of CUL3 substrates (e.g., NRF2). |[1][4][6] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a chemical probe. Below are protocols for key experiments based on cited literature.

Fluorescence Polarization (FP) Competition Assay

This in vitro assay measures the ability of an inhibitor to competitively disrupt the binding of a fluorescently labeled UBC12-derived peptide to the DCN1 protein, allowing for the determination of the inhibitor's binding affinity (Ki).[4]

Materials:

-

Purified recombinant human DCN1 protein.

-

Fluorescently labeled peptide derived from the N-terminus of UBC12.

-

This compound (DI-591).

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT).[6]

-

384-well, low-volume, black plates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer or DMSO, followed by dilution in Assay Buffer.

-

Assay Setup: In a 384-well plate, add a fixed concentration of the DCN1 protein and the fluorescently labeled UBC12 peptide to each well. The final concentration of the fluorescent peptide should be low (e.g., 5-10 nM) and below the Kd of the interaction.[11]

-

Compound Addition: Add the serially diluted inhibitor or vehicle control (DMSO) to the wells.

-

Incubation: Seal the plate and incubate at room temperature for 30-60 minutes, protected from light.[11]

-

Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 525 nm emission for FITC).[11]

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation, taking into account the concentrations of the fluorescent peptide and DCN1, and the Kd of their interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of a compound in a cellular context. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[1][8]

Materials:

-

Cells of interest (e.g., KYSE70 esophageal cancer cells).[1]

-

This compound (DI-591) and a negative control compound.

-

Vehicle control (e.g., DMSO).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).[8]

-

Antibody against DCN1 for Western blotting.

-

Thermocycler or heating block.

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the inhibitor, negative control, or vehicle at the desired concentration for a specified time.[8]

-

Heating Step: After treatment, wash and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.[8]

-